molecular formula C6H7Cl2NO2S B2714482 4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride CAS No. 2172602-44-5

4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride

Cat. No.: B2714482
CAS No.: 2172602-44-5
M. Wt: 228.09
InChI Key: GURVGBGZZGLKTA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2NO2S and its molecular weight is 228.09. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The synthesis of thiophene derivatives, such as 4,5-Dichlorothiophene-2-carboxylic acid, represents a foundational aspect of research involving 4-(Aminomethyl)-5-chlorothiophene-2-carboxylic acid hydrochloride. Techniques leveraging N-chlorosuccinimide for chlorination showcase mild reaction conditions and high yield potential, pertinent for the industrial production of related compounds (Wang, Ji, & Sha, 2014).

Antimicrobial Activity

The antimicrobial activity of thiophene derivatives indicates a significant area of scientific research. For instance, compounds synthesized from ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate have demonstrated anti-microbial properties, highlighting the potential of thiophene-related compounds in developing new antibiotics or antibacterial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Corrosion Inhibition

The use of thiophene compounds in corrosion inhibition is another significant application. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown excellent inhibition performance on mild steel in hydrochloric acid medium, reaching up to 98% efficiency at certain concentrations. This research underlines the potential of thiophene derivatives in protective coatings and materials engineering (Bentiss et al., 2009).

Hydrogen Bonding Studies

The study of hydrogen bonding in molecules containing functional groups akin to this compound, such as 4-aminophenyl ethanol, offers insights into the complex interactions that govern molecular structure and behavior. These studies are critical for understanding the fundamental properties of chemical compounds and their interactions with biological systems (Obenchain et al., 2015).

Material Science and Engineering

Thiophene derivatives have found applications in material science, particularly in the synthesis of polymers with specific properties. Poly(amido-amine)s carrying primary amino groups as side substituents, synthesized through reactions involving thiophene derivatives, exemplify the versatility of these compounds in creating materials with tailored functionalities for biomedical and industrial applications (Malgesini, Verpilio, Duncan, & Ferruti, 2003).

Properties

IUPAC Name

4-(aminomethyl)-5-chlorothiophene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c7-5-3(2-8)1-4(11-5)6(9)10;/h1H,2,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURVGBGZZGLKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CN)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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